1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester
CAS No.: 298198-52-4
Cat. No.: VC1836144
Molecular Formula: C14H17BrN2O2
Molecular Weight: 325.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 298198-52-4 |
|---|---|
| Molecular Formula | C14H17BrN2O2 |
| Molecular Weight | 325.20 g/mol |
| IUPAC Name | (4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate |
| Standard InChI | InChI=1S/C14H17BrN2O2/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16/h1-4,12H,5-10H2 |
| Standard InChI Key | RXLOZRCLQMJJLC-UHFFFAOYSA-N |
| SMILES | C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br |
| Canonical SMILES | C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br |
Introduction
Chemical and Physical Properties
Molecular Characteristics
1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester possesses a well-defined chemical structure that includes a bicyclic diazanonane scaffold and a 4-bromophenyl ester group. The compound has a molecular formula of C₁₄H₁₇BrN₂O₂ with a calculated molecular weight of 325.206 g/mol . The molecular structure features two nitrogen atoms in the bicyclic system, providing the basic pharmacophore necessary for interaction with nicotinic acetylcholine receptors. The 4-bromophenyl group contributes to the compound's binding specificity and pharmacokinetic properties.
The compound can be represented by its InChI notation: InChI=1S/C14H17BrN2O2/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16/h1-4,12H,5-10H2 . This standardized chemical identifier provides a unique and unambiguous way to represent the molecular structure, facilitating its identification across different chemical databases and literature sources. The structural characteristics of the compound directly influence its pharmacological properties and receptor interactions.
Physicochemical Properties
The base form of the compound exists as a solid at room temperature. For research and pharmaceutical applications, the compound is often formulated as salt derivatives to enhance stability and solubility. The hydrochloride salt (C₁₄H₁₈BrClN₂O₂) has a molecular weight of 361.66 g/mol and appears as a white to off-white solid . This salt form demonstrates good stability when stored at 4°C in sealed conditions away from moisture, maintaining its integrity for approximately one month under standard laboratory storage conditions .
The compound's fumarate salt has been studied in detail regarding its crystalline structure. Research has revealed the existence of two distinct polymorphic forms (I and II) of the 1:1 fumarate salt . These polymorphs exhibit an enantiotropic relationship, with the transition from the low-temperature form II to the high-temperature form I occurring at approximately 371 K at ordinary pressure . The polymorphic transition is characterized by a negative dP/dT slope in the pressure-temperature phase diagram. This information is crucial for pharmaceutical development, as polymorphism can significantly affect bioavailability and stability of drug formulations.
Pharmacological Profile
Receptor Binding Properties
1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester exhibits remarkable selectivity and high affinity for alpha7 nicotinic acetylcholine receptors (α7 nAChRs). Binding studies have demonstrated that the compound possesses Ki values of 22±4 nM and 14±1 nM for rat and human α7 nAChRs, respectively . This high-affinity binding profile establishes the compound as a potent ligand for these receptors, making it a valuable tool for investigating α7 nAChR-mediated processes.
Ex vivo studies using [³H]α-bungarotoxin binding assays have shown that the compound rapidly penetrates into the brain following oral administration, with an ID₅₀ value of 8 mg/kg . This favorable brain penetration property supports its utility in central nervous system research and potential therapeutic applications. The binding profile comparison between this compound and other α7 nAChR ligands demonstrates its competitive advantage in terms of receptor occupancy, with an ED₅₀ of 1.7 mg/kg to displace [³H]α-bungarotoxin binding, compared to 5.5 mg/kg for the related compound PNU-282987 .
Functional Activity
Functional studies conducted in various experimental systems have revealed that 1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester acts as a partial agonist at α7 nAChRs. In expression systems utilizing human α7 nAChRs, the compound demonstrates partial agonist effects with intrinsic activities of 51% and 36% in Xenopus oocytes and GH4C1 cells, respectively . The corresponding EC₅₀ values were determined to be 4.4 μM in Xenopus oocytes and 0.9 μM in GH4C1 cells, indicating moderate potency as an activator of these receptors .
The partial agonist profile of the compound offers significant advantages over full agonists, as it can potentially provide therapeutic benefits while minimizing the risk of receptor desensitization during chronic treatment. This balanced pharmacological profile makes it a promising candidate for therapeutic development and a useful tool for investigating the physiological roles of α7 nAChRs in various biological systems and disease models.
Functional Studies and Neurophysiological Effects
Effects on Neuronal Systems
Studies conducted in rat cultured hippocampal neurons have demonstrated that 1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester induces large GABA-mediated inhibitory postsynaptic currents through the activation of presynaptic α7 nAChRs . The compound also elicits small α-bungarotoxin-sensitive currents via the activation of somato-dendritic α7 nAChRs in these neurons . These findings indicate that the compound can modulate both excitatory and inhibitory neurotransmission in the central nervous system.
In mouse hippocampal slices, the compound increases the amplitude of both glutamatergic (EPSCs) and GABAergic (IPSCs) postsynaptic currents evoked in CA1 pyramidal cells . These effects were completely abolished in α7 nAChR gene knockout mice, confirming the specificity of the compound's action through α7 nAChRs . The compound's ability to modulate synaptic transmission in the hippocampus suggests potential applications in treating cognitive disorders and other conditions involving hippocampal dysfunction.
Electrophysiological and Neurochemical Effects
In rat and mouse hippocampal slices, 1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester at a concentration of 0.3 μM enhanced long-term potentiation (LTP) in the CA1 field . This effect on synaptic plasticity indicates a potential role in cognitive enhancement, as LTP is considered a cellular mechanism underlying learning and memory processes. The abolishment of this effect in α7 nAChR gene knockout mice confirms the compound's mechanism of action through these specific receptors .
Electrophysiological recordings in anesthetized rats revealed that intravenous administration of the compound strongly increased the firing rate of single ventral pallidum neurons . This activation of ventral pallidum neurons may have implications for the compound's effects on motivation and reward processes. In microdialysis experiments, the compound (3-10 mg/kg i.p.) dose-dependently increased extracellular acetylcholine levels in both the hippocampus and prefrontal cortex of freely moving rats . This enhancement of cholinergic neurotransmission may contribute to the compound's potential cognitive-enhancing effects.
Crystal Structure and Polymorphism
Solid State Characteristics
Detailed crystallographic studies have been conducted on the 1:1 fumarate salt of 1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester . These investigations have revealed the existence of two distinct polymorphic forms, designated as Forms I and II . The crystal structures of both polymorphs have been solved, providing valuable information about the three-dimensional arrangement of molecules in the solid state. This information is crucial for pharmaceutical development, as different polymorphs can exhibit different physicochemical properties that affect drug performance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume